molecular formula C9H7ClF2O2S B2753594 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride CAS No. 2287274-88-6

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride

Cat. No. B2753594
CAS RN: 2287274-88-6
M. Wt: 252.66
InChI Key: OVMQOTHXIGBUAL-UHFFFAOYSA-N
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Description

“2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride” is a chemical compound. It is similar to “(2,2-difluorocyclopropyl)methanesulfonyl chloride” which has a CAS Number of 1260671-57-5 . It is also related to “3- (2,2-difluorocyclopropyl)benzene-1-sulfonyl chloride” with a CAS Number of 2248405-43-6 .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in chemical transformations to yield diverse privileged scaffolds. These findings highlight the role of such compounds in facilitating solid-phase synthesis and chemical rearrangements, offering new pathways for creating complex molecules (Fülöpová & Soural, 2015).

Large-Scale Preparation for Drug Synthesis

A scalable process has been developed for preparing 2-(methansulfonyl)benzenesulfonyl chloride, a crucial building block in several drug candidates' synthesis. This demonstrates the compound's significance in pharmaceutical manufacturing, allowing for efficient and high-purity production on a multikilogram scale (Meckler & Herr, 2012).

Catalysis and Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional media and catalysts for Friedel-Crafts sulfonylation, showing that such environments can enhance reactivity and yields of diaryl sulfones. This application underlines the potential of 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride in catalytic processes and green chemistry (Nara, Harjani, & Salunkhe, 2001).

Palladium-Catalyzed Direct Arylations

The coupling of benzenesulfonyl chlorides with thiophene derivatives using palladium catalysis allows for regioselective access to β-arylated thiophenes. This highlights its utility in creating novel organic electronic materials and fine chemicals, showcasing the compound's versatility in facilitating complex organic reactions (Yuan & Doucet, 2014).

Safety and Hazards

This compound is likely to be hazardous, similar to other sulfonyl chlorides. For example, benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2S/c10-15(13,14)8-4-2-1-3-6(8)7-5-9(7,11)12/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQOTHXIGBUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride

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